molecular formula C18H22ClN3O2S B11150512 5-(2-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)-1,3-thiazole-4-carboxamide

5-(2-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11150512
M. Wt: 379.9 g/mol
InChI Key: KXSJUXFOXMULCR-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a morpholine moiety, and a chlorophenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-efficiency catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties

Properties

Molecular Formula

C18H22ClN3O2S

Molecular Weight

379.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-methyl-N-(3-morpholin-4-ylpropyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H22ClN3O2S/c1-13-21-16(17(25-13)14-5-2-3-6-15(14)19)18(23)20-7-4-8-22-9-11-24-12-10-22/h2-3,5-6H,4,7-12H2,1H3,(H,20,23)

InChI Key

KXSJUXFOXMULCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NCCCN3CCOCC3

Origin of Product

United States

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